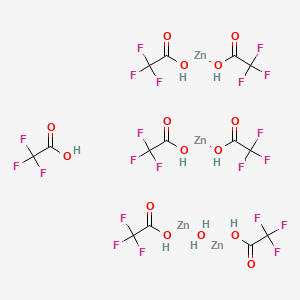

2,2,2-trifluoroacetic acid;zinc;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

As a catalyst, ZnTAC24 facilitates and accelerates these reactions without being consumed in the process .

Mode of Action

ZnTAC24 operates by catalyzing a variety of condensation reactions . It interacts with its targets (the reactants in these reactions) by lowering the activation energy required for the reaction to proceed, thereby speeding up the reaction rate . The exact nature of this interaction depends on the specific reaction being catalyzed.

Biochemical Pathways

ZnTAC24 is known to catalyze several types of reactions, including the transesterification of various methyl esters under mild conditions, the acylation of alcohols in the presence of amines, and cycloizomerization . These reactions are part of various biochemical pathways, and the acceleration of these reactions by ZnTAC24 can have downstream effects on these pathways.

Result of Action

The result of ZnTAC24’s action is the accelerated completion of the reactions it catalyzes. This can lead to faster synthesis of desired products in these reactions . At the molecular level, this involves the transformation of reactants into products. At the cellular level, the effects would depend on the specific biochemical pathways involved.

Action Environment

The efficacy and stability of ZnTAC24 can be influenced by various environmental factors. For instance, it’s known to operate under mild conditions , suggesting that extreme temperatures or pressures could potentially impact its effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc trifluoroacetate hydrate is typically prepared by dissolving zinc oxide (ZnO) or zinc carbonate (ZnCO3) in trifluoroacetic acid (CF3COOH) . The reaction is carried out under controlled conditions to ensure the formation of the desired hydrate form. The general reaction can be represented as:

ZnO+2CF3COOH→Zn(CF3COO)2+H2O

Industrial Production Methods

In industrial settings, the production of zinc trifluoroacetate hydrate involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and purity, often involving additional purification steps such as recrystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Zinc trifluoroacetate hydrate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the trifluoroacetate group is replaced by other functional groups.

Coordination Reactions: It acts as a ligand in coordination chemistry, forming complexes with transition metals.

Catalytic Reactions: It is used as a catalyst in organic synthesis, particularly in reactions involving fluorinated compounds.

Common Reagents and Conditions

Common reagents used in reactions with zinc trifluoroacetate hydrate include:

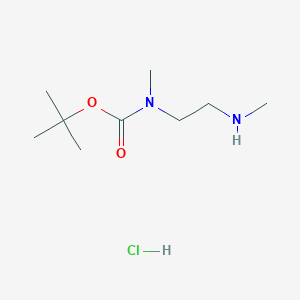

Nucleophiles: Such as amines and alcohols, which can replace the trifluoroacetate group.

Transition Metals: For forming coordination complexes.

Major Products Formed

The major products formed from reactions involving zinc trifluoroacetate hydrate depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield trifluoroacetamides, while coordination reactions with transition metals can produce various metal complexes .

Scientific Research Applications

Zinc trifluoroacetate hydrate has numerous applications in scientific research, including:

Chemistry: It is used as a reagent and catalyst in organic synthesis, particularly in the formation of fluorinated compounds.

Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

Medicine: It is explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

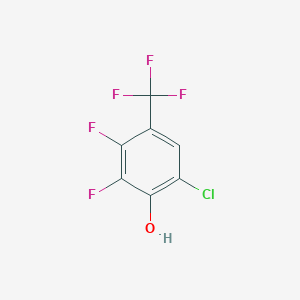

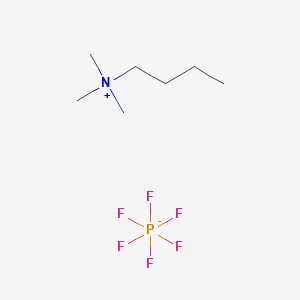

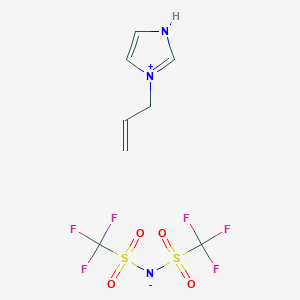

Comparison with Similar Compounds

Similar Compounds

Zinc acetate: Zn(CH3COO)2

Zinc trifluoromethanesulfonate: Zn(CF3SO3)2

Zinc trifluoromethanesulfinate: Zn(CF3SO2)2

Uniqueness

Zinc trifluoroacetate hydrate is unique due to the presence of the trifluoroacetate group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions involving fluorinated compounds, where other zinc salts may not be as effective .

Properties

IUPAC Name |

2,2,2-trifluoroacetic acid;zinc;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7C2HF3O2.H2O.4Zn/c7*3-2(4,5)1(6)7;;;;;/h7*(H,6,7);1H2;;;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVYBZWXUADSFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O.[Zn].[Zn].[Zn].[Zn] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F21O15Zn4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1077.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (3aS,8bR)-2,2-dioxo-4,8b-dihydro-3aH-indeno[1,2-d]oxathiazole-1-carboxylate](/img/structure/B6313377.png)

![(1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane](/img/structure/B6313398.png)

![(1R)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[(4R,5R)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane](/img/structure/B6313406.png)

![(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;dichlororuthenium;[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane](/img/structure/B6313412.png)

![tert-Butyl 3-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6313452.png)